molecular formula C25H23N3O2 B3453505 2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide

2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide

Cat. No. B3453505
M. Wt: 397.5 g/mol
InChI Key: YEBLXZQAHSAKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide, also known as BMHQA, is a synthetic compound that has attracted the attention of the scientific community due to its potential applications in various fields. The compound belongs to the class of hydrazide derivatives and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. In addition, this compound has been shown to inhibit the activity of various proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound induces apoptosis, a process of programmed cell death, in various cancer cell lines. It has also been found to inhibit the growth of various bacteria and fungi. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. The compound has also been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a broad spectrum of activity against various pathogens and has potential applications in various fields. However, the compound has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, the mechanism of action of this compound is not fully understood, which can limit its potential applications.

Future Directions

There are several future directions for research on 2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide. One direction is to further investigate the mechanism of action of the compound and its interactions with various enzymes and proteins. Another direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, further research is needed to explore the potential applications of this compound in agriculture and material sciences. Finally, the development of more stable derivatives of this compound with improved activity and selectivity is an area of active research.

Scientific Research Applications

2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide has been extensively studied for its potential use in various fields such as medicine, agriculture, and material sciences. In medicine, the compound has been shown to exhibit antitumor, antibacterial, antifungal, and antiviral activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have pesticidal activity against various pests. In material sciences, the compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.

properties

IUPAC Name

2-hydroxy-2,2-bis(4-methylphenyl)-N'-quinolin-2-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-7-12-20(13-8-17)25(30,21-14-9-18(2)10-15-21)24(29)28-27-23-16-11-19-5-3-4-6-22(19)26-23/h3-16,30H,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLXZQAHSAKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NNC3=NC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide
Reactant of Route 3
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide
Reactant of Route 4
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide
Reactant of Route 5
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide
Reactant of Route 6
2-hydroxy-2,2-bis(4-methylphenyl)-N'-2-quinolinylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.